molecular formula C31H55N5O7 B6297672 Propargyl-DOTA-tris(tBu)ester CAS No. 911197-00-7

Propargyl-DOTA-tris(tBu)ester

カタログ番号 B6297672
CAS番号: 911197-00-7
分子量: 609.8 g/mol
InChIキー: KSCCMOOFLZFMFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propargyl-DOTA-tris(tBu)ester is a chemical compound with the formula C31H55N5O7 . It is a white powder and is a bifunctional DOTA derivative used for “Click” reactions .


Synthesis Analysis

A study describes a synthetic strategy of DOTA preparation and its linkage to peptides directly on solid-phase support . The DOTA was prepared from a cyclen precursor on solid-phase and linked specifically to Bombesin (BN) peptides . The resultant DOTA-coupled peptides were radiolabeled efficiently with 68 Ga .


Molecular Structure Analysis

The molecular structure of Propargyl-DOTA-tris(tBu)ester is represented by the formula C31H55N5O7 . It has a molecular weight of 755.77 .


Chemical Reactions Analysis

The gold-catalyzed reactions of propargyl esters have been studied extensively . These reactions have been used in synthetic strategies for a variety of bioactive natural products and compounds of current pharmaceutical and materials interest .


Physical And Chemical Properties Analysis

Propargyl-DOTA-tris(tBu)ester is a white powder . It has a molecular weight of 755.77 and a chemical formula of C31H55N5O7 .

科学的研究の応用

Synthesis and Applicability in Derivatized Scaffolds

Propargyl-DOTA-tris(tBu)ester, as part of the DOTA derivatives, plays a crucial role in cancer diagnosis and therapy. Wängler et al. (2008) highlighted the importance of DOTA derivatives, including tris-tBu-DOTA, in forming stable complexes with metal ions for in vivo applications. Their research improved the synthesis routes for various DOTA derivatives and determined their applicability in multimerization reactions using amino-functionalized PAMAM dendrimers. This demonstrates the compound's utility in generating homogeneous DOTA-multimers, which are significant in cancer diagnosis and therapeutic applications (Wängler et al., 2008).

Use in DOTA–Peptide Conjugates

Jamous et al. (2012) discussed the synthesis of DOTA-tris(OPp ester), a prochelator, starting from cyclen. This prochelator was used for creating several DOTA peptide conjugates, which are crucial for molecular imaging and therapy with radionuclides. Unlike the cleavage of DOTA-tris(tBu ester) conjugates, this new prochelator does not require extended deprotection time, resulting in clean and homogeneous products (Jamous et al., 2012).

Application in MRI Contrast Agents

Anelli et al. (2001) described the synthesis of DOTA tris(phenylmethyl) ester, a monoreactive derivative of DOTA. This compound was utilized in creating a DOTA monoamide gadolinium complex, which is a component of mixed micelles used as MRI contrast agents. This research underscores the relevance of DOTA derivatives in developing effective MRI contrast agents (Anelli et al., 2001).

Facilitation in Molecular Imaging

Li et al. (2009) explored the synthesis of DOTA-Tris(tBu) ester, highlighting its role in molecular imaging. The compound can be labeled with various functional moieties or macromolecules to enhance targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. This shows its potential in improving the efficacy and specificity of molecular imaging techniques (Li et al., 2009).

特性

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCCMOOFLZFMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-DOTA-tris(tBu)ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-DOTA-tris(tBu)ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propargyl-DOTA-tris(tBu)ester
Reactant of Route 3
Reactant of Route 3
Propargyl-DOTA-tris(tBu)ester
Reactant of Route 4
Reactant of Route 4
Propargyl-DOTA-tris(tBu)ester
Reactant of Route 5
Reactant of Route 5
Propargyl-DOTA-tris(tBu)ester
Reactant of Route 6
Reactant of Route 6
Propargyl-DOTA-tris(tBu)ester

Citations

For This Compound
5
Citations
JJ Whittenberg, H Li, H Zhou, J Koziol… - Bioconjugate …, 2017 - ACS Publications
There is a growing demand for diagnostic procedures including in vivo tumor imaging. Radiometal-based imaging agents are advantageous for tumor imaging because radiometals (i) …
Number of citations: 7 pubs.acs.org
C Hoehr, E Oehlke, F Benard, CJ Lee, X Hou… - Nuclear medicine and …, 2014 - Elsevier
Introduction Access to promising radiometals as isotopes for novel molecular imaging agents requires that they are routinely available and inexpensive to obtain. Proximity to a cyclotron …
Number of citations: 66 www.sciencedirect.com
JJ Whittenberg - 2017 - ideals.illinois.edu
Molecular imaging, the non-invasive visualization of cellular and sub-cellular events, holds great promise to improve the basic understanding of biochemical processes and clinical …
Number of citations: 0 www.ideals.illinois.edu
AH El‐Khatib, Y He… - Journal of Mass …, 2017 - Wiley Online Library
1,4,7,10‐Tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) derivatives are applied in quantitative proteomics owing to their ability to react with different functional groups, to …
AH El-Khatib, D Esteban-Fernández… - Analytical …, 2014 - ACS Publications
A robust ICPMS-based method is introduced to obtain relative and absolute quantification of sulfenic acid (SA) in peptides and proteins. A new metal-containing reagent (Ln-DOTA-…
Number of citations: 30 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。